molecular formula C17H14N4O3S2 B2392707 N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 896679-86-0

N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2392707
CAS RN: 896679-86-0
M. Wt: 386.44
InChI Key: RXNONQTWMLCYTB-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as NTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

  • Synthesis and Antimicrobial Properties : Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which are structurally similar to N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against certain pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs). The study highlights the potential of these molecules as molecular templates in the search for efficient antiviral and antibacterial agents (Tang et al., 2019).

  • Anticancer Potential : Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activities. The compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One compound in particular demonstrated promising cytotoxic activity against these cancer cells, indicating the potential of these derivatives as anticancer agents. The synthesis and biological evaluation of these derivatives provide valuable insights into their therapeutic potential (Çevik et al., 2020).

  • Molecular Interaction and Anti-HIV Properties : Acetamide derivatives, similar in structure to the compound , have been studied using density functional theory (DFT) to understand their local molecular properties and interactions with biological molecules, particularly for their potential as anti-HIV drugs. The study focused on the reactivity and interaction of these derivatives with tyrosine, a biological molecule, shedding light on the potential mechanism of action of these compounds against HIV (Oftadeh et al., 2013).

  • Antioxidant, Antimicrobial, and Toxic Properties : Novel Δ2 -1,3,4-thiadiazoline and Δ2 -1,3,4-selenadiazoline derivatives have been synthesized and their antioxidant, antimicrobial, and toxic properties evaluated. These compounds, structurally related to the compound of interest, were tested against various bacteria and their antioxidant capacity was determined. This study contributes to the understanding of the pharmacological potential of thiadiazole derivatives (Al-Khazragie et al., 2022).

properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-11-4-2-3-5-14(11)16-19-17(26-20-16)25-10-15(22)18-12-6-8-13(9-7-12)21(23)24/h2-9H,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNONQTWMLCYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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